N-Deacetyl-N-formyl-beta-lumicolchicine is a chemical compound that belongs to the class of colchicine derivatives. It exhibits structural similarities to colchicine, a well-known alkaloid derived from the plant Colchicum autumnale, which is primarily recognized for its anti-inflammatory and cytotoxic properties. The compound is of particular interest due to its potential applications in cancer treatment and its mechanism of action involving microtubule destabilization.
This compound is typically derived from natural sources, particularly from plants in the genus Gloriosa, such as Gloriosa superba. The biosynthesis of N-deacetyl-N-formyl-beta-lumicolchicine involves the modification of colchicine or its derivatives under specific conditions, including photocatalytic processes that facilitate the conversion of N-deacetyl-N-formyl colchicine into N-deacetyl-N-formyl-beta-lumicolchicine .
N-Deacetyl-N-formyl-beta-lumicolchicine is classified as an alkaloid, specifically a member of the colchicine family. Its classification is significant due to the pharmacological activities associated with this group, including anti-cancer properties and effects on cellular dynamics.
The synthesis of N-deacetyl-N-formyl-beta-lumicolchicine can be achieved through various chemical methods, often involving the deacetylation and formylation of colchicine derivatives. One notable approach includes:
The synthesis often requires careful control of reaction conditions such as temperature, light exposure, and the presence of solvents or catalysts. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are employed to monitor the progress and purity of the synthesized compound.
N-Deacetyl-N-formyl-beta-lumicolchicine shares a similar backbone structure with colchicine but differs in specific functional groups. Its molecular formula can be represented as C₁₈H₁₉N₃O₄, indicating a complex arrangement that includes multiple rings characteristic of alkaloids.
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular configuration and mass-to-charge ratio, respectively.
N-Deacetyl-N-formyl-beta-lumicolchicine participates in various chemical reactions typical for alkaloids, including:
The binding affinity and interaction mechanisms can be studied through in vitro assays and computational docking studies, which simulate how the compound interacts with tubulin at a molecular level.
The primary mechanism of action for N-Deacetyl-N-formyl-beta-lumicolchicine involves:
In silico studies have demonstrated a significant binding score for N-Deacetyl-N-formyl-beta-lumicolchicine at the colchicine binding site, suggesting strong interactions that may lead to effective therapeutic outcomes .
Relevant analyses include solubility tests and stability assessments under varying conditions to determine practical applications in pharmaceuticals.
N-Deacetyl-N-formyl-beta-lumicolchicine has several potential applications:
This compound's unique properties make it an important subject for ongoing research in pharmacology and medicinal chemistry, contributing to advancements in cancer treatment strategies.
The investigation of colchicine derivatives represents a significant chapter in natural product chemistry and anticancer drug discovery. N-Deacetyl-N-formyl-beta-lumicolchicine (also known as gloriosine) belongs to a family of structurally modified colchicine analogues first identified in the mid-20th century through phytochemical studies of the Colchicaceae plant family, particularly Gloriosa superba L. Initial reports in the 1970s described this compound as a minor alkaloid constituent alongside colchicine and lumicolchicine isomers in root extracts [1] [6]. Early structural characterization relied primarily on chromatographic behavior and ultraviolet spectroscopy, suggesting its relationship to colchicine but with distinct modifications at the C-7 position of the tropolone ring system [3] [9].
The 1980s witnessed more precise structural elucidation through advanced spectroscopic techniques, particularly nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Researchers confirmed that this derivative results from two sequential biochemical modifications: enzymatic deacetylation at the C-7 position of colchicine followed by formylation, creating the distinctive N-formyl group [1] [4]. Concurrently, studies revealed that exposure to ultraviolet light could convert colchicine or its derivatives into their corresponding lumicolchicine isomers, characterized by rearrangement of the tropolone ring (C-ring) into a conjugated four- and five-membered ring system while retaining the N-deacetyl-N-formyl modification [1] [3]. Historically overshadowed by colchicine itself, this derivative gained renewed research interest in the 21st century following evidence of its potent and selective antiproliferative activity against diverse cancer cell lines, positioning it as a potential lead compound for targeted tubulin inhibitors [1] [7].
N-Deacetyl-N-formyl-beta-lumicolchicine belongs to the phenethylisoquinoline alkaloid class, specifically classified as a beta-lumicolchicine derivative. Its molecular framework (C₂₁H₂₃NO₆; molecular weight 385.41 g/mol) consists of three key domains:
Table 1: Structural Comparison of Key Colchicine Derivatives
Compound | Core Structure | C-7 Functional Group | Ring C Configuration | CAS Registry Number |
---|---|---|---|---|
Colchicine | Colchicine core | -NHCOCH₃ (Acetamide) | Tropolone ring | 64-86-8 |
β-Lumicolchicine | Lumicolchicine core | -NHCOCH₃ (Acetamide) | Rearranged bicyclic system | 15243-38-6 |
N-Deacetyl-N-formylcolchicine (Gloriosine) | Colchicine core | -NHCHO (Formamide) | Tropolone ring | 7411-12-3 |
N-Deacetyl-N-formyl-β-lumicolchicine | Lumicolchicine core | -NHCHO (Formamide) | Rearranged bicyclic system | Not specified in sources |
The beta configuration specifically refers to the stereochemistry where the substituent at C-7 and the proton at C-8 are cis to each other, as determined by Nuclear Overhauser Effect Spectroscopy (NOESY) correlations in NMR studies [1]. This stereochemical assignment is functionally significant, as the gamma isomer (trans configuration) exhibits distinct biological behavior. While the parent compound colchicine contains a methoxy group at C-10 crucial for tubulin binding, the rearrangement in beta-lumicolchicine derivatives abolishes this group but may introduce alternative interaction sites within the CBS [1] [7]. The formamide group enhances hydrogen-bonding potential compared to the acetamide group in conventional beta-lumicolchicine, potentially altering binding kinetics and specificity toward tubulin isotypes [1] [7].
This derivative demonstrates compelling biological activities, primarily centered on its interaction with microtubule dynamics:
Tubulin Binding and Microtubule Disruption: Computational studies using molecular docking simulations reveal strong binding affinity for the colchicine-binding site (CBS) on β-tubulin. Docking scores range between -7.4 to -7.5 kcal/mol, comparable to or slightly exceeding that of colchicine itself [7]. The binding mode shows >85% overlap with colchicine, forming hydrophobic interactions with key residues (αAsn101, αVal181, βLeu248, βLys254, βLeu255, βMet259, βVal315) within the CBS [7]. Notably, the formamide group participates in hydrophobic contacts but does not form hydrogen bonds with tubulin, differentiating its binding mechanism from colchicine, which forms a hydrogen bond with αSer178 [7]. This interaction disrupts tubulin dimer polymerization, leading to mitotic arrest at metaphase (C-metaphase) characterized by condensed chromosomes and abnormal spindle apparatus observed through transmission electron microscopy [7].
Antiproliferative and Cytotoxic Effects: While comprehensive profiling against large cancer cell panels is still evolving, preliminary screening indicates significant cytotoxicity. Related compounds like gloriosine (N-deacetyl-N-formylcolchicine, sharing the C-7 modification but retaining an intact tropolone ring) exhibit potent activity, with IC₅₀ values ranging from 32.61 nM to 100.28 nM across 15 human cancer cell lines (including lung, breast, colon, and prostate carcinomas) after 48-hour exposure [1]. Crucially, it demonstrates selective cytotoxicity, showing significantly less potency against normal breast cells (IC₅₀ ~700.48 nM) [1]. Mechanistically, it induces apoptosis, evidenced by the formation of apoptotic bodies and activation of caspase pathways [1] [7]. Furthermore, it inhibits cancer cell migration in wound healing assays (e.g., in A549 lung adenocarcinoma cells), suggesting potential anti-metastatic activity [1].
ADMET and Drug-likeness: According to computational predictions using SwissADME software, this derivative complies with Lipinski’s rule of five (molecular weight = 385.41 Da; H-bond donors = 2; H-bond acceptors = 7; Consensus Log Po/w ≈ 1.5), indicating favorable oral absorption potential [7]. However, it is predicted to belong to toxicity class II (estimated LD₅₀ = 6 mg/kg in rodent models), warranting careful optimization for therapeutic use [7].
Table 2: Documented Biological Activities of N-Deacetyl-N-formylcolchicine Derivatives
Biological Activity | Experimental Model | Key Findings | Reference |
---|---|---|---|
Tubulin Binding Affinity | In silico Docking | Binding score: -7.5 kcal/mol; Hydrophobic interactions with 14 tubulin residues | [7] |
Antiproliferative Activity | Panel of 15 human cancer cell lines | IC₅₀ range: 32.61 - 100.28 nM; Selective vs. normal cells (IC₅₀ ~700.48 nM) | [1] |
Apoptosis Induction | Cancer cell cultures | Formation of apoptotic bodies; Caspase activation | [1] |
Cell Migration Inhibition | A549 wound healing assay | Significant reduction in migration at low concentrations (nM range) | [1] |
Mitotic Index Reduction | In vivo cytological assays | Mitotic index reduced to ~14% vs. control (~24%); C-metaphase arrest observed | [7] |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: